molecular formula C8H9NS B157374 3-Methylbenzenecarbothioamide CAS No. 2362-63-2

3-Methylbenzenecarbothioamide

Cat. No. B157374
CAS RN: 2362-63-2
M. Wt: 151.23 g/mol
InChI Key: NUFFXGAGGYWFAV-UHFFFAOYSA-N
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Description

3-Methylbenzenecarbothioamide is a compound that is structurally related to the compounds discussed in the provided papers. Although the papers do not directly address 3-Methylbenzenecarbothioamide, they do provide insights into similar compounds which can be used to infer some of the properties and behaviors that 3-Methylbenzenecarbothioamide might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the combination of specific functional groups to create a target molecule. For instance, the synthesis of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide involves multiple steps, including the use of X-ray diffraction, NMR, and spectroscopy techniques for characterization . This suggests that the synthesis of 3-Methylbenzenecarbothioamide would also require careful selection of precursors and characterization techniques to ensure the purity and structure of the final product.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with specific conformations affecting their properties. For example, the ynamide compound mentioned in paper adopts a twisted conformation with axial chirality, which is stabilized by intermolecular CH-π interactions. This indicates that the molecular structure of 3-Methylbenzenecarbothioamide would also need to be analyzed for conformation and potential interactions that could influence its stability and reactivity.

Chemical Reactions Analysis

The chemical reactions of similar compounds can provide insights into their reactivity. The solid-state polymerization of the ynamide compound suggests that 3-Methylbenzenecarbothioamide might also undergo polymerization under certain conditions, which could be initiated by heat or other stimuli. Additionally, the presence of specific functional groups in related compounds can lead to targeted chemical reactions, such as the blocking of potassium currents by substituted benzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-Methylbenzenecarbothioamide can be inferred from related studies. The electrochemical and optical properties of the ynamide compound , as well as its thermal properties, provide a basis for understanding how 3-Methylbenzenecarbothioamide might behave under various conditions. The antiarrhythmic activity of substituted benzamides also suggests potential biological applications for 3-Methylbenzenecarbothioamide, depending on its specific structure and substituents.

Scientific Research Applications

Atroposelectivity in Organic Chemistry

3-Methylbenzenecarbothioamide derivatives have been studied for their potential in atroposelective reactions. These reactions involve the formation of axially chiral molecules, a critical aspect in many organic syntheses. For instance, benzylic deprotonation of N,N-dialkyl-2-methylbenzenecarbothioamides has shown selectivity, leading to the formation of diastereomeric adducts. Such processes are pivotal for developing novel pharmaceuticals and complex organic compounds (Ach, Reboul, & Metzner, 2003).

Catalysis and Chemical Synthesis

In the field of catalysis, 3-Methylbenzenecarbothioamide derivatives play a role in aminocarbonylation reactions. These reactions are integral to synthesizing various organic compounds, including pharmaceuticals. The use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation, involving 3-Methylbenzenecarbothioamide derivatives, has been studied for producing high-yield carboxamides (Müller et al., 2005).

Environmental Applications

The synthesis of new ionic liquids, including those related to 3-Methylbenzenecarbothioamide, has been explored for environmental applications, particularly in the extraction of pollutants from water. This includes the use of these ionic liquids as sorbent materials in micro-solid-phase extraction of organochlorine pesticides from environmental samples, demonstrating potential in water purification and monitoring environmental pollutants (Hassan et al., 2020).

Antibacterial Properties

Derivatives of 3-Methylbenzenecarbothioamide, such as N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, have been investigated for their antibacterial properties. This research contributes to the development of new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Abbasi et al., 2015).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 3-Methylbenzenecarbothioamide . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFFXGAGGYWFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353112
Record name 3-methylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzenecarbothioamide

CAS RN

2362-63-2
Record name 3-Methylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Miwatashi, Y Arikawa, K Naruo, K Igaki… - Chemical and …, 2005 - jstage.jst.go.jp
A novel series of 4-phenyl-5-pyridyl-1, 3-thiazole analogues possessing potent in vitro inhibitory activity against p38 mitogen-activated protein kinase and the release of tumor necrosis …
Number of citations: 36 www.jstage.jst.go.jp
F Beaulieu, V Snieckus - Synthesis, 1992 - thieme-connect.com
Lithium 2, 2, 6, 6-tetramethylpiperidide deprotonation of O-pyrid-3-yl thiocarbamate 10 followed by electrophile quench afforded products 1121-11 (Table 2), the required base and site …
Number of citations: 23 www.thieme-connect.com
MMK Khan - 2020 - search.proquest.com
This thesis contains two chapters. In chapter one, I report the synthesis of new pyrazole derivatives from dicarboxylic acid containing phenyl-derived, monotrifluoromethyl phenyl-derived…
Number of citations: 3 search.proquest.com

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